molecular formula C28H34BrN5O2 B10876670 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

Cat. No.: B10876670
M. Wt: 552.5 g/mol
InChI Key: WEPVGLCOIYTYFP-UHFFFAOYSA-N
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Description

N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound characterized by its unique structural features, including a brominated indole core and a dimethylaminobenzohydrazide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Attachment of the Azabicyclo Octane Moiety: This step involves the reaction of the brominated indole with 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in the presence of a base such as potassium carbonate.

    Formation of the Benzohydrazide: The final step involves the condensation of the intermediate with 4-(dimethylamino)benzohydrazide under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole core can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole core and the dimethylaminobenzohydrazide moiety are crucial for its binding affinity and specificity. The compound can modulate signaling pathways by inhibiting or activating key proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-oxo-1,2-dihydro-3H-indole-3-ylidene derivatives: These compounds share the brominated indole core but differ in their substituents.

    4-(Dimethylamino)benzohydrazide derivatives: These compounds have similar hydrazide moieties but different core structures.

Uniqueness

N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is unique due to the combination of its brominated indole core and the azabicyclo octane moiety, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H34BrN5O2

Molecular Weight

552.5 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-4-(dimethylamino)benzamide

InChI

InChI=1S/C28H34BrN5O2/c1-27(2)13-21-14-28(3,15-27)16-33(21)17-34-23-11-8-19(29)12-22(23)24(26(34)36)30-31-25(35)18-6-9-20(10-7-18)32(4)5/h6-12,21,36H,13-17H2,1-5H3

InChI Key

WEPVGLCOIYTYFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=C(C=C5)N(C)C)C)C

Origin of Product

United States

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